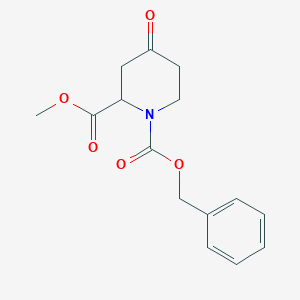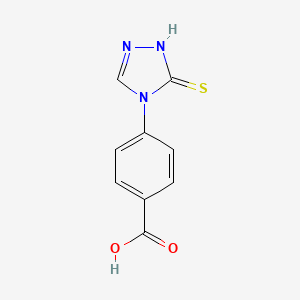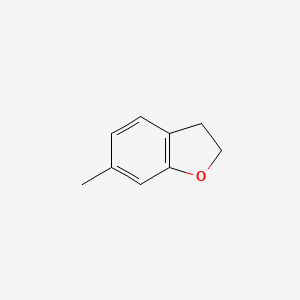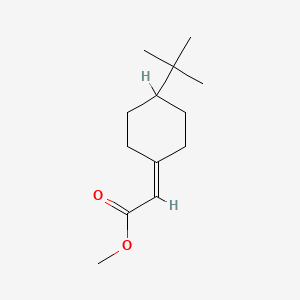
Methyl 2-(4-tert-butylcyclohexylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-tert-butylcyclohexylidene)acetate is an organic compound with the molecular formula C13H22O2 It is a derivative of cyclohexane, featuring a tert-butyl group and a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-tert-butylcyclohexylidene)acetate typically involves the esterification of (4-tert-Butylcyclohexylidene)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction can be represented as follows:
(4-tert-Butylcyclohexylidene)acetic acid+MethanolAcid Catalyst(4-tert-Butylcyclohexylidene)acetic acid methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity ester suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(4-tert-butylcyclohexylidene)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of (4-tert-Butylcyclohexylidene)acetic acid or corresponding ketones.
Reduction: Formation of (4-tert-Butylcyclohexylidene)ethanol.
Substitution: Formation of various substituted esters or amides.
Aplicaciones Científicas De Investigación
Methyl 2-(4-tert-butylcyclohexylidene)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(4-tert-butylcyclohexylidene)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
(4-tert-Butylcyclohexylidene)acetic acid: The parent acid form of the ester.
(4-tert-Butylcyclohexylidene)ethanol: The reduced form of the ester.
4-tert-Butylcyclohexyl acetate: A structurally similar ester with different functional groups.
Uniqueness
Methyl 2-(4-tert-butylcyclohexylidene)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the tert-butyl group enhances its stability and influences its reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
88166-26-1 |
|---|---|
Fórmula molecular |
C13H22O2 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
methyl 2-(4-tert-butylcyclohexylidene)acetate |
InChI |
InChI=1S/C13H22O2/c1-13(2,3)11-7-5-10(6-8-11)9-12(14)15-4/h9,11H,5-8H2,1-4H3 |
Clave InChI |
NQNXNOABYCBNGX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC(=CC(=O)OC)CC1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
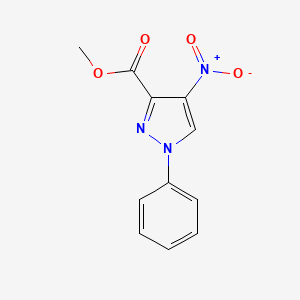
![[4-(3-Bromopropoxy)phenyl]phenylmethanone](/img/structure/B8752105.png)
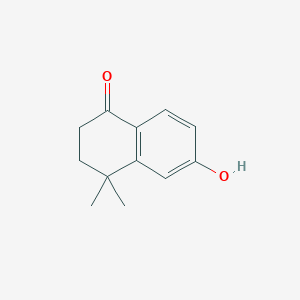
![1H-1,2,4-Triazol-3-amine, 1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B8752113.png)
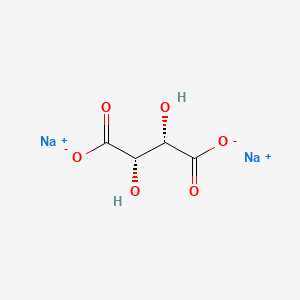
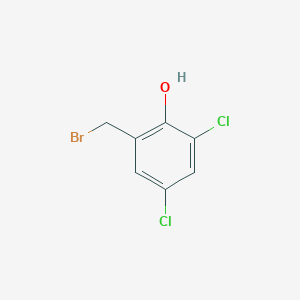
![2-Chloro-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B8752134.png)
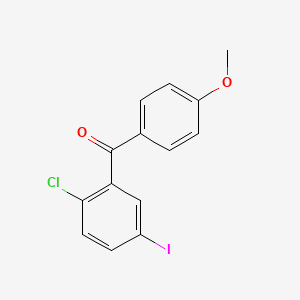
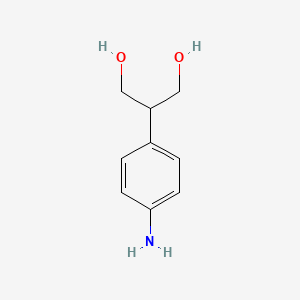
![2-hydroxy-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride](/img/structure/B8752156.png)
![3-[Butyl(ethyl)amino]phenol](/img/structure/B8752160.png)
